molecular formula C26H34 B3052011 9-Dodecylphenanthrene CAS No. 3788-61-2

9-Dodecylphenanthrene

Cat. No.: B3052011
CAS No.: 3788-61-2
M. Wt: 346.5 g/mol
InChI Key: QBNLPAPGLLSKBN-UHFFFAOYSA-N
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Description

9-Dodecylphenanthrene (CAS 3788-61-2) is a high-purity alkylated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C26H34 and a molecular weight of 346.55 g/mol . This compound is of significant interest in environmental and toxicological research, particularly in studies investigating the metabolic fate and effects of petrogenic PAHs (PPAHs) commonly found in crude oils and refined mineral products . A key research finding is that the presence of a long dodecyl chain significantly alters the compound's metabolic pathway and activity. Unlike its non-alkylated or short-chain counterparts, this compound undergoes negligible metabolic conversion by cytochrome P450 enzymes in both rat and human liver microsomes . This is because increasing the length of the alkyl chain shifts oxidative metabolism towards the side chain and drastically reduces the overall rate of aromatic ring oxidation, a prerequisite for the mutagenicity and carcinogenicity associated with many PAHs . Consequently, this compound serves as a critical tool for researchers studying the structure-activity relationships of PAHs, the impact of alkylation on bioactivation, and for use as a reference standard in analytical chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-dodecylphenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C26H34/c1-2-3-4-5-6-7-8-9-10-11-16-22-21-23-17-12-13-18-24(23)26-20-15-14-19-25(22)26/h12-15,17-21H,2-11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNLPAPGLLSKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296020
Record name 9-Dodecylphenanthrene
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Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3788-61-2
Record name 9-Dodecylphenanthrene
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Record name 9-n-Dodecylphenanthrene
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Record name 9-Dodecylphenanthrene
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Broader Transformation Pathways of Polycyclic Aromatic Hydrocarbons

Polycyclic Aromatic Hydrocarbons (PAHs), a class of persistent organic pollutants, undergo various transformations in the environment and biological systems. These transformation pathways are crucial in determining their fate, persistence, and potential toxicity. The primary transformation routes for PAHs include metabolic processes mediated by microorganisms and higher organisms, photodegradation initiated by light energy, and chemical oxidation, particularly through ozonolysis in the atmosphere. While direct studies on 9-dodecylphenanthrene are limited, the broader principles of PAH transformation can be inferred from extensive research on parent PAHs like phenanthrene (B1679779).

Metabolic Pathways and Biodegradation

The biological degradation of PAHs is a key process for their removal from the environment. This process is primarily carried out by microorganisms such as bacteria and fungi, as well as through metabolic activation in higher organisms.

Microorganisms have evolved diverse enzymatic systems to utilize PAHs as a source of carbon and energy. The initial step in the aerobic bacterial degradation of PAHs involves the action of dioxygenase enzymes, which hydroxylate the aromatic ring to form cis-dihydrodiols. These intermediates are then further oxidized by dehydrogenase enzymes to form diols, such as catechols. Subsequently, the aromatic ring is cleaved by either ortho- or meta-cleavage pathways, leading to the formation of intermediates that can enter the tricarboxylic acid (TCA) cycle. frontiersin.org Fungi, on the other hand, typically employ monooxygenase enzymes, like cytochrome P450, to metabolize PAHs, producing trans-dihydrodiols. researchgate.net

Table 1: Microbial Genera Involved in Phenanthrene Degradation

Microbial Genus Reference
Pseudomonas frontiersin.orgoup.com
Achromobacter frontiersin.org
Sphingobium frontiersin.org
Bacillus frontiersin.orgfrontiersin.org
Fischerella nih.gov
Gonium frontiersin.org
Rhodococcus oup.com
Acinetobacter oup.com

In higher organisms, the metabolism of PAHs is a double-edged sword. While it is a detoxification pathway, it can also lead to the formation of highly reactive and toxic metabolites. This process, known as metabolic activation, is a prerequisite for the mutagenic and carcinogenic effects of many PAHs. nih.gov The primary enzymes involved are the cytochrome P450 (CYP) family, particularly CYP1A1 and CYP1B1. oup.com

There are three main pathways for the metabolic activation of PAHs:

The Diol-Epoxide Pathway: This is a major pathway for the activation of many PAHs. It involves the formation of a dihydrodiol, which is then further oxidized to a highly reactive diol-epoxide. These diol-epoxides can covalently bind to DNA, forming DNA adducts that can lead to mutations and cancer. oup.comnih.govnih.gov

The Radical-Cation Pathway: This pathway involves a one-electron oxidation of the PAH molecule to form a radical cation, which can also react with DNA. oup.comnih.govnih.gov

The Quinone Pathway: This pathway involves the formation of o-quinones, which are redox-active molecules that can generate reactive oxygen species (ROS). ROS can cause oxidative damage to cellular components, including DNA. oup.comnih.govnih.gov

The presence of alkyl groups can influence the metabolic pathways of PAHs. Studies on methylated phenanthrenes have shown that alkyl substitution can shift the metabolism from the aromatic ring to the alkyl side chain. nih.gov Furthermore, the position of the alkyl group can affect the mutagenicity of the compound. nih.gov

Photodegradation

Photodegradation is another significant transformation pathway for PAHs in the environment, particularly on surfaces exposed to sunlight. This process involves the absorption of light energy by the PAH molecule, which excites it to a higher energy state. The excited PAH can then undergo various reactions, including oxidation, leading to its degradation.

The rate of photodegradation is influenced by several factors, including light intensity, pH, and the presence of other substances that can act as photosensitizers or photocatalysts. For phenanthrene, studies have shown that the photodegradation rate increases with increasing light intensity and in alkaline conditions. atlantis-press.comatlantis-press.com The process often follows pseudo-first-order kinetics. atlantis-press.comatlantis-press.com

The presence of photocatalysts, such as certain metal oxides, can significantly enhance the photodegradation of PAHs. For instance, akaganeite (an iron oxide) nano-rods have been shown to be efficient in the degradation of phenanthrene on soil surfaces. rsc.org Similarly, the presence of Fe³⁺ ions in solution can sensitize the photodegradation of phenanthrene under visible light irradiation through a photoinduced electron transfer mechanism. acs.org

Table 2: Factors Influencing the Photodegradation of Phenanthrene

Factor Effect on Degradation Rate Reference
Light Intensity Increases with increasing intensity atlantis-press.comatlantis-press.com
pH More rapid in alkaline medium atlantis-press.comatlantis-press.com
Initial Concentration Decreases with increasing initial concentration atlantis-press.comatlantis-press.com
Photocatalysts (e.g., akaganeite, Fe³⁺) Enhances the degradation rate rsc.orgacs.org

Ozonolysis

Ozonolysis is a key chemical transformation pathway for PAHs in the atmosphere, where they can react with ozone (O₃), a common atmospheric oxidant. nih.gov This process is particularly important for PAHs adsorbed on particulate matter. The reaction of PAHs with ozone can lead to the formation of a variety of oxygenated products, including quinones. nih.gov

The rate of ozonolysis is influenced by the structure of the PAH. For alkyl-substituted PAHs, research has shown that they react faster with ozone than their non-alkylated counterparts. The reaction rates tend to increase with a higher number of alkyl group substitutions. rsc.org This suggests that alkylation can enhance the atmospheric degradation of PAHs. The presence of participating solvents, such as water or methanol, can also influence the products formed during ozonolysis, although it may not affect the regioselectivity of the reaction. rsc.org

Advanced Spectroscopic and Analytical Characterization of 9 Dodecylphenanthrene

Application of High-Resolution Spectroscopic Techniques

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 9-Dodecylphenanthrene, the IR spectrum would be characterized by absorption bands corresponding to the aromatic C-H stretching and bending vibrations of the phenanthrene (B1679779) core, as well as the aliphatic C-H stretching and bending vibrations of the dodecyl chain. The National Institute of Standards and Technology (NIST) provides reference IR spectral data for this compound, which serves as a benchmark for its identification researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is arguably the most powerful technique for the structural elucidation of organic compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons of the phenanthrene ring system and the aliphatic protons of the dodecyl chain. The aromatic protons would typically appear in the downfield region (δ 7-9 ppm) with complex splitting patterns due to spin-spin coupling between adjacent protons. The protons of the dodecyl chain would appear in the upfield region (δ 0.8-3.0 ppm). The methylene (B1212753) group attached directly to the phenanthrene ring would be deshielded compared to the other methylene groups in the chain. The terminal methyl group of the dodecyl chain would appear as a characteristic triplet around δ 0.8-0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbon atoms of the phenanthrene core and the dodecyl chain. The aromatic carbons would resonate in the δ 120-150 ppm region, while the aliphatic carbons would appear in the δ 10-40 ppm range. The number of distinct signals would confirm the symmetry of the molecule. While specific experimental ¹H and ¹³C NMR data for this compound are not readily available in the public domain, the expected chemical shift ranges are well-established based on the analysis of other alkylated phenanthrenes.

Chromatographic and Mass Spectrometric Methodologies

Chromatographic techniques are essential for the separation of this compound from complex mixtures, while mass spectrometry provides information about its molecular weight and fragmentation pattern, aiding in its identification and quantification.

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both qualitative and quantitative information. The retention time of this compound on a specific GC column under defined conditions (e.g., temperature program, carrier gas flow rate) is a characteristic parameter used for its identification. The choice of the stationary phase is crucial for achieving good separation from other PAHs and related compounds. Nonpolar or medium-polarity columns are typically used for the analysis of alkylated PAHs.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for less volatile or thermally labile compounds. For this compound, reversed-phase HPLC with a C18 or C8 column is a common approach. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention of this compound is primarily governed by its hydrophobicity, with the long dodecyl chain leading to a significant retention time on reversed-phase columns. Detection is often achieved using a UV-Vis or fluorescence detector, as the phenanthrene moiety is chromophoric and fluorescent.

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is a common ionization method. The NIST Chemistry WebBook provides the mass spectrum of this compound, which shows a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (346.55 g/mol ) researchgate.net.

The fragmentation pattern in the mass spectrum provides valuable structural information. The fragmentation of this compound is expected to involve the cleavage of the alkyl chain. A significant fragment would likely result from the benzylic cleavage, leading to the loss of a C₁₁H₂₃ radical and the formation of a stable tropylium-like ion or a related aromatic cation. A series of fragment ions separated by 14 Da (corresponding to CH₂ groups) would also be expected due to the sequential loss of alkyl chain fragments.

Table 1: Selected Mass Spectrometric Data for this compound

m/z Relative Intensity (%) Possible Fragment
346 100.0 [C₂₆H₃₄]⁺ (Molecular Ion)
191 75.8 [C₁₅H₁₁]⁺
189 59.9 [C₁₅H₉]⁺
179 50.1 [C₁₄H₁₁]⁺ (Phenanthrenyl-CH₂⁺)
178 45.9 [C₁₄H₁₀]⁺ (Phenanthrene radical cation)

Data sourced from NIST Chemistry WebBook researchgate.net

Microscopic and Surface Analysis Techniques

Microscopic and surface analysis techniques can provide valuable information about the morphology and surface properties of this compound, particularly in its solid state or when adsorbed onto a surface.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image the topography of a surface at the nanoscale. If this compound were deposited on a flat substrate, AFM could be used to visualize the formation of self-assembled monolayers or other ordered structures. The long alkyl chains could potentially lead to the formation of lamellar structures or other arrangements driven by van der Waals interactions.

Scanning Tunneling Microscopy (STM) is another powerful surface imaging technique that can achieve atomic resolution. STM requires a conductive substrate and can provide information about the electronic structure of the adsorbed molecules. For this compound, STM could potentially resolve the orientation of the phenanthrene core and the dodecyl chain on a conductive surface like graphite (B72142) or gold.

While specific studies employing AFM or STM for the analysis of this compound are not widely reported, these techniques offer significant potential for investigating its self-assembly behavior and surface interactions, which are crucial for applications in materials science and nanotechnology.

Computational and Theoretical Studies on Dodecylphenanthrene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, which solve the Schrödinger equation for molecular systems, are fundamental to understanding the electronic structure and predicting the reactivity of molecules. nih.govnorthwestern.edu These first-principles methods can determine various molecular properties, including geometry, electronic energy, and molecular orbitals, without reliance on empirical data. ornl.govlsu.edu For complex systems, approximations are used to make the calculations computationally feasible while maintaining a high degree of accuracy. ornl.gov

Methods like Density Functional Theory (DFT) are routinely used to calculate the potential energy surface (PES) for systems containing hundreds of atoms. researchgate.net By analyzing the electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict a molecule's reactivity and its potential applications in materials science. researchgate.net The energy difference between the HOMO and LUMO, known as the inter-frontier molecular orbital energy gap (Δε), is a crucial parameter that provides information about the conductivity of the system. researchgate.net

Table 1: Predicted Electronic Properties of 9-Dodecylphenanthrene via Quantum Chemical Calculations
PropertyPredicted Value / SignificanceComputational Method
HOMO EnergyIndicates electron-donating ability. Crucial for designing charge-transfer complexes.DFT (e.g., B3LYP/6-31++G(d,p))
LUMO EnergyIndicates electron-accepting ability. Important for stability and electronic applications.DFT (e.g., B3LYP/6-31++G(d,p))
Inter-frontier Energy Gap (Δε)Determines electronic conductivity; values between 0.5–3.5 eV suggest semiconductor behavior. researchgate.netTD-DFT
Dipole MomentProvides insight into the molecule's polarity and intermolecular interactions.DFT
Molecular GeometryOptimized bond lengths and angles provide the most stable three-dimensional structure. lsu.eduDFT Geometry Optimization

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's laws of motion for a system, MD simulations provide a detailed view of molecular behavior, revealing information about conformational changes and intermolecular interactions that are critical for understanding a substance's macroscopic properties. dovepress.compitt.edu

For an amphiphilic molecule like this compound, with its rigid aromatic core and flexible alkyl tail, MD simulations are invaluable for performing conformational analysis. These simulations can explore the vast conformational landscape of the dodecyl chain, identifying preferred orientations and the degree of flexibility. Furthermore, MD can elucidate how these molecules interact with each other in aggregates or at interfaces. Key intermolecular interactions that can be studied include:

Hydrophobic Interactions: The association of the dodecyl chains, driven by the hydrophobic effect. nih.gov

π-π Stacking: The non-covalent interaction between the aromatic phenanthrene (B1679779) rings, which is crucial for the formation of ordered structures in materials.

van der Waals Forces: General attractive or repulsive forces between the molecules.

Coarse-grained MD simulations, which group atoms into larger interaction sites, can be used to study large-scale phenomena over longer timescales, such as the self-assembly of micelles or the interaction with lipid membranes. nih.gov The analysis of hydrogen bonding, radial distribution functions, and solvent accessible surface area (SASA) from simulation trajectories offers quantitative insights into these complex processes. dovepress.comresearchgate.net

Table 2: Application of Molecular Dynamics to this compound Systems
Area of StudyKey Parameters AnalyzedInsights Gained
Conformational AnalysisDihedral angle distributions, radius of gyration, end-to-end distance of the alkyl chain.Characterization of the flexibility and preferred shapes of the dodecyl tail.
Intermolecular InteractionsRadial distribution functions (RDFs), potential energy analysis, hydrogen bond analysis. dovepress.comUnderstanding of π-stacking between phenanthrene cores and aggregation of dodecyl chains.
Self-AssemblyCluster analysis, order parameters, solvent accessible surface area (SASA).Simulation of micelle formation or the structure of molecular aggregates in solution.
Interface BehaviorDensity profiles, molecular orientation analysis.Modeling the arrangement of molecules at an air/water or liquid/solid interface.

Reaction Kinetic Modeling and Simulation of Thermal Processes

Reaction kinetic modeling is used to simulate the chemical reactions that occur under specific conditions, such as high temperature. For hydrocarbon-based molecules like this compound, this is particularly relevant for understanding thermal decomposition (pyrolysis) processes. These models consist of a detailed set of elementary reactions with associated rate constants, allowing for the prediction of product distributions over time.

Studies on the thermal decomposition of n-dodecane, the alkyl chain of this compound, provide a strong basis for predicting its thermal behavior. researchgate.net When subjected to high temperatures (typically above 500°C), the primary reactions involve the breaking of C-C and C-H bonds within the dodecyl chain. researchgate.net This process, driven by a free-radical mechanism, leads to the formation of a variety of smaller, more volatile molecules. researchgate.net

A kinetic model for this compound would include:

Initiation: Homolytic cleavage of a C-C bond in the dodecyl chain to form alkyl radicals.

Propagation: A series of hydrogen abstraction and β-scission reactions, leading to the formation of stable, smaller molecules and new radicals.

Termination: Combination or disproportionation of radicals to form final products.

The primary products from the decomposition of the dodecyl chain are expected to be hydrogen, methane, ethane, and a series of 1-alkenes, such as ethylene (B1197577) and propylene. researchgate.net At higher temperatures and longer residence times, more complex reactions can occur, including the formation of other aromatic compounds like benzene (B151609) and naphthalene, potentially involving the phenanthrene core itself. researchgate.net

Table 3: Expected Products from the Thermal Decomposition of this compound
Product CategorySpecific ExamplesFormation Pathway
Light GasesHydrogen, Methane, EthaneRadical decomposition and hydrogen abstraction reactions. researchgate.net
Light AlkenesEthylene, Propene, 1-Butene to 1-Undeceneβ-scission of larger alkyl radicals. researchgate.net
Aromatic CompoundsBenzene, Naphthalene, Pyrene (B120774)High-temperature secondary reactions. researchgate.net
Unreacted/Modified Parent CompoundThis compound, PhenanthreneIncomplete decomposition or cleavage of the entire dodecyl chain.

Computational Approaches in Materials Science and Organic Chemistry

Computational methods are indispensable in modern materials science and organic chemistry for both predicting the properties of novel compounds and understanding complex chemical phenomena.

In materials science , computational screening is a powerful strategy for discovering new materials with desired properties. For organic electronics, this involves calculating the key electronic parameters of candidate molecules to assess their potential. As demonstrated in studies of phenanthrene derivatives, DFT calculations can predict the HOMO-LUMO gap, which is critical for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.net Molecules with a D-π-A (Donor-π bridge-Acceptor) motif are often designed to facilitate intramolecular charge transfer, a key characteristic for organic semiconductors. researchgate.net Computational studies allow researchers to systematically modify structures, such as the type of π-bridge or the specific donor and acceptor units, and predict the impact on electronic properties before undertaking costly and time-consuming synthesis. researchgate.net

In organic chemistry , computational tools provide deep mechanistic insight that complements experimental work. Quantum chemical calculations can map out entire reaction pathways, identifying transition states and intermediates to elucidate reaction mechanisms. nih.govchemrxiv.org This is crucial for optimizing reaction conditions and designing more efficient synthetic routes. Furthermore, predicting reactivity through computational descriptors can help in understanding structure-activity relationships, which is a cornerstone of fields like medicinal chemistry and toxicology. bath.ac.uk By combining quantum mechanics with kinetic analysis, it is possible to build comprehensive reaction networks that can predict the outcomes of complex chemical systems. researchgate.net

Environmental Fate and Transport of 9 Dodecylphenanthrene

Environmental Persistence and Degradation Mechanisms of 9-Dodecylphenanthrene

The environmental persistence of a chemical is a measure of the time it remains in a particular environment before being broken down by chemical or biological processes. nih.gov For this compound, its molecular structure, characterized by a stable three-ring aromatic phenanthrene (B1679779) core and a long dodecyl alkyl chain, confers a high degree of resistance to degradation.

Biodegradation Pathways and Rates for Alkylphenanthrenes

Biodegradation is a key process in the natural attenuation of organic pollutants. However, the structural characteristics of this compound make it particularly recalcitrant to microbial attack. The general principle for alkylated PAHs is that the rate of biodegradation decreases as the degree of alkylation increases. nih.govresearchgate.netfao.org This means that phenanthrene and its lightly alkylated counterparts, such as methylphenanthrenes, are more readily degraded than more heavily substituted compounds like this compound. nih.govfao.org

The complex nature of microbial communities and environmental conditions can lead to variable biodegradation patterns for alkylphenanthrenes, and a uniform degradation sequence is often not observed. nih.gov

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the breakdown of organic pollutants. However, for a compound like this compound, these pathways are generally not considered to be significant removal mechanisms.

Photolysis: Photodegradation of PAHs can occur through direct absorption of light or indirect processes involving photosensitizers. tandfonline.com However, the efficiency of phototransformation for PAHs in hydrophobic media, such as oil films or sorbed to soil organic matter, is orders of magnitude lower than in aqueous systems. researchgate.net Given the high hydrophobicity of this compound, it is expected to be predominantly associated with particulate matter, sediments, and soils, where it would be shielded from direct sunlight, thus limiting photolytic degradation. The quantum yields for the photolysis of PAHs are generally low, and the presence of a long alkyl chain is not expected to significantly enhance this process. nih.gov

Hydrolysis: Hydrolysis is a chemical reaction with water that can break down certain organic compounds. PAHs, including phenanthrene and its alkylated derivatives, lack hydrolyzable functional groups in their structure. Therefore, hydrolysis is not a relevant degradation pathway for this compound under typical environmental conditions. tandfonline.com

Transport Mechanisms in Environmental Compartments (Soil, Water, Air)

The movement and distribution of this compound in the environment are governed by its physicochemical properties, particularly its low water solubility and high hydrophobicity.

Sorption and Desorption Dynamics in Environmental Media

Due to its nonpolar nature and the presence of the long dodecyl chain, this compound exhibits a strong tendency to sorb to organic matter in soil and sediment. This process is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Koc value indicates strong adsorption to soil and organic matter, leading to low mobility. chemsafetypro.com

Bioaccumulation Potential in Ecological Systems

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. nih.govepa.gov The high lipophilicity of this compound, a direct consequence of its long alkyl chain, suggests a high potential for bioaccumulation in the fatty tissues of organisms. researchgate.net

PAHs can accumulate in marine organisms and be transferred through the food web, a process known as biomagnification. nih.govmdpi.com Although fish and some other vertebrates can metabolize PAHs, which can reduce their bioaccumulation potential, the negligible metabolic conversion of long-chain alkylphenanthrenes like this compound suggests that this mitigating factor is minimal. nih.govresearchgate.netnih.gov Therefore, this compound is likely to bioaccumulate in aquatic and terrestrial organisms, posing a risk to higher trophic levels, including humans, through the food chain. researchgate.net

Influence of Alkyl Substitution on Environmental Mobility and Fate

The substitution of a dodecyl group onto the phenanthrene ring profoundly influences the environmental behavior of the molecule, primarily by increasing its hydrophobicity and molecular size.

The presence of the long alkyl chain significantly reduces the aqueous solubility of this compound compared to unsubstituted phenanthrene. This, in turn, leads to a much higher propensity for sorption to soil and sediment organic matter. The increased sorption reduces its mobility in the subsurface, making it less likely to contaminate groundwater through leaching. However, this also means it is more likely to be transported with eroded soil particles into surface water bodies.

Furthermore, the dodecyl group is a major factor in the compound's resistance to biodegradation. As previously discussed, the long alkyl chain hinders enzymatic attack on the aromatic rings and shifts the metabolic focus, resulting in a drastically reduced rate of degradation. nih.govresearchgate.netnih.gov This increased persistence, coupled with a high potential for bioaccumulation, makes this compound a more significant long-term environmental concern than its non-alkylated or less-alkylated counterparts.

The table below summarizes the expected influence of the dodecyl substitution on key environmental parameters of phenanthrene.

PropertyPhenanthreneThis compoundInfluence of Dodecyl Group
Water Solubility LowVery LowDecrease
Log Koc ModerateVery HighIncrease
Biodegradation Rate ModerateNegligibleDrastic Decrease
Bioaccumulation Potential ModerateHighIncrease
Mobility in Soil ModerateLowDecrease

Applications of 9 Dodecylphenanthrene in Advanced Materials Science and Engineering

Utilization in Functional Organic Materials Research

The exploration of 9-dodecylphenanthrene in the realm of functional organic materials is primarily centered on its potential as a building block for liquid crystals and organic semiconductors. The rigid and aromatic nature of the phenanthrene (B1679779) core provides a platform for π-π stacking, a critical interaction for charge transport in organic electronic devices. The introduction of a long alkyl chain, such as the dodecyl group, serves to modulate the intermolecular packing and enhance the solubility of the molecule in organic solvents, which is a crucial aspect for the solution-based processing of organic electronic components.

Research into phenanthrene-based organic semiconductors has demonstrated that the molecular arrangement in the solid state, which is heavily influenced by the nature and length of alkyl substituents, plays a pivotal role in determining the material's charge carrier mobility. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles established for other long-chain alkyl-substituted polycyclic aromatic hydrocarbons are applicable. The dodecyl chain in this compound is expected to influence the self-assembly of the molecules, potentially leading to the formation of ordered structures, such as columnar or smectic phases, which are characteristic of liquid crystals. These ordered arrangements are highly desirable for creating charge transport pathways in organic field-effect transistors (OFETs) and other electronic devices.

The synthesis of novel liquid crystalline conjugated oligomers based on phenanthrene has been shown to yield materials with highly ordered liquid crystal phases, which exhibit high charge carrier mobilities. rsc.org The dodecyl group in this compound can be strategically utilized to fine-tune the mesomorphic properties and processing characteristics of such materials.

Role in the Development of Specialty Chemicals and Surfactants

In the domain of specialty chemicals, this compound serves as a key intermediate, particularly in the synthesis of specialized surfactants and lubricant additives. The combination of the hydrophobic dodecyl chain and the aromatic phenanthrene moiety allows for the creation of amphiphilic molecules with tailored properties.

When sulfonated, the this compound molecule is transformed into an alkylphenanthrene sulfonate, a type of anionic surfactant. The resulting dodecylphenanthrene sulfonate would possess a hydrophilic sulfonate group attached to the aromatic core and a long hydrophobic dodecyl tail. This structure is analogous to the widely used linear alkylbenzene sulfonates (LAS), which are the workhorse surfactants in the detergent industry. The phenanthrene core, being larger and more rigid than a benzene (B151609) ring, can impart unique interfacial properties to the surfactant, potentially offering advantages in terms of thermal stability, detergency in specific formulations, and interaction with other components in a mixture. The synthesis of alkylnaphthalene and alkylphenanthrene sulfonates has been demonstrated, and their surface-active properties have been studied, indicating their potential as effective surfactants. researchgate.net

The properties of dodecylphenanthrene-derived surfactants can be inferred from the general characteristics of alkyl aromatic sulfonates, which are known for their excellent detergency, foaming ability, and chemical stability in both acidic and alkaline conditions.

PropertyDescriptionRelevance to this compound Sulfonate
Amphiphilicity Possesses both hydrophobic (dodecyl chain and phenanthrene core) and hydrophilic (sulfonate group) moieties.Fundamental property for surfactant behavior, enabling the reduction of surface tension and the formation of micelles for cleaning and emulsification.
Surface Activity The ability to adsorb at interfaces (e.g., air-water, oil-water) and lower the surface tension.Crucial for applications in detergents, emulsifiers, and wetting agents. The bulky phenanthrene group may influence the packing at interfaces.
Micelle Formation Spontaneous aggregation of surfactant molecules in solution above a certain concentration (Critical Micelle Concentration).Enables the solubilization of oils and greases, which is the primary mechanism of detergency.
Chemical Stability Resistance to degradation in acidic or alkaline environments.Allows for formulation in a wide range of cleaning and industrial products.

In the context of lubricants, long-chain alkylaromatic compounds are utilized as additives to enhance various properties of the base oil. While specific data on this compound as a lubricant additive is limited, the structural motifs suggest potential utility. The dodecyl chain can enhance the viscosity index of the lubricant, which is a measure of the change in viscosity with temperature. The aromatic phenanthrene core can contribute to the thermal and oxidative stability of the lubricant formulation. Furthermore, such molecules can act as dispersants, preventing the agglomeration of sludge and deposits, thereby maintaining the cleanliness of the engine or machinery.

Geochemical Tracers and Source Fingerprinting in Hydrocarbon Systems

In the field of geochemistry, alkylphenanthrenes are valuable molecular fossils, or biomarkers, used to determine the origin, thermal maturity, and migration pathways of crude oils and to correlate them with their source rocks. The distribution and relative abundance of different alkylphenanthrene isomers in a hydrocarbon sample provide a chemical fingerprint that reflects the initial organic matter input and the subsequent geological and thermal history of the petroleum system.

The analysis of crude oil by techniques such as gas chromatography-mass spectrometry (GC-MS) allows for the identification and quantification of various dodecylphenanthrene isomers. The relative distribution of these isomers can be indicative of the type of organic matter that formed the source rock. For instance, a higher abundance of certain isomers may be associated with terrestrial plant input, while others might indicate a marine algal origin.

The thermal maturity of the source rock and the crude oil can also be assessed using ratios of specific alkylphenanthrene isomers. As the temperature increases during burial and catagenesis, the distribution of isomers changes in a predictable manner, with more thermally stable isomers becoming more abundant. While specific maturity parameters based on dodecylphenanthrene isomers are not as commonly cited as those for methyl- or dimethylphenanthrenes, the underlying principles of thermodynamic stability driving isomerization are the same.

The following table provides a hypothetical representation of how the relative abundance of different dodecylphenanthrene isomers could be used for source fingerprinting of crude oils from different depositional environments. The specific isomer ratios would need to be calibrated with a large dataset of oils from known sources.

Crude Oil SampleDepositional Environment (Hypothetical)Relative Abundance of this compound (%)Relative Abundance of other Dodecylphenanthrene Isomers (%)Inferred Source Characteristics
Oil AMarine Carbonate1585Predominantly marine algal organic matter, deposited under anoxic conditions.
Oil BFluvio-deltaic4060Significant input from terrestrial higher plants, indicating a more oxic depositional setting.
Oil CLacustrine Shale2575Mixed input of lacustrine algae and terrestrial organic matter.

This application of this compound and its isomers is a powerful tool in petroleum exploration, helping geochemists to understand the petroleum systems of a basin and to identify potential hydrocarbon reservoirs.

Future Research Directions and Unexplored Avenues for 9 Dodecylphenanthrene

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 9-dodecylphenanthrene and its derivatives is geared towards improving efficiency, reducing environmental impact, and increasing structural diversity. Current synthetic strategies often rely on classical methods that may involve harsh conditions or multiple steps. Future research will likely focus on innovative and sustainable alternatives.

One promising direction is the application of C-H functionalization . This approach would ideally allow for the direct attachment of the dodecyl group to the phenanthrene (B1679779) core, bypassing the need for pre-functionalized starting materials and thereby reducing waste. Another avenue is the use of flow chemistry . Continuous flow processes, particularly for photochemical reactions like the cyclization of stilbene (B7821643) precursors, can offer enhanced scalability, safety, and control over reaction conditions compared to traditional batch methods. nih.gov The development of such a process for stilbene derivatives highlights a scalable pathway for producing various functionalized phenanthrenes. nih.gov

Furthermore, microwave-assisted synthesis represents a sustainable strategy for producing PAHs, offering rapid heating, shorter reaction times, and often higher yields with minimal solvent usage. nih.govresearchgate.net Research into these greener synthetic methodologies could lead to more efficient and environmentally benign production of this compound. An efficient synthetic route has been developed to construct diverse PAHs using a direct arylation of arenes, followed by cycloaromatization with a Brønsted acid catalyst, a method that could be adapted for alkylated phenanthrenes. acs.org

Synthetic StrategyPotential Advantages for this compound Synthesis
Direct C-H Functionalization Reduces synthetic steps, minimizes waste, improves atom economy.
Continuous Flow Photocyclization Enhances scalability, improves safety and reaction control, increases efficiency. nih.gov
Microwave-Assisted Synthesis Accelerates reaction rates, reduces energy consumption, often improves yields. nih.govresearchgate.net
Transient Directing Groups Enables efficient construction of complex PAH precursors with high regioselectivity. acs.org

Elucidation of Complex Reaction Mechanisms at Molecular Level

A fundamental understanding of the reaction mechanisms involved in the synthesis and degradation of this compound is crucial for optimizing processes and predicting its behavior. Future research should employ a combination of advanced experimental techniques and computational chemistry to unravel these complex pathways at the molecular level.

For synthetic reactions, such as the photocyclization of stilbene-type precursors, future studies could use time-resolved spectroscopy to detect and characterize transient intermediates, like the dihydrophenanthrene species formed during the reaction. nih.gov This would provide critical insights into the kinetics and quantum yields of the cyclization process. Similarly, investigating oxidative radical cyclization pathways requires a deep understanding of the behavior of the radical intermediates involved. nih.gov

Computational modeling, particularly using Density Functional Theory (DFT) , will be indispensable. DFT calculations can map out potential energy surfaces, identify transition states, and predict the regioselectivity of reactions, explaining, for instance, why substitution occurs at the 9-position of the phenanthrene ring. These theoretical studies can also elucidate the degradation mechanisms of this compound in the environment, such as its reaction with atmospheric radicals (e.g., OH) or its photochemical decomposition pathways. pjoes.com

Advanced Characterization Beyond Current Capabilities

While standard analytical techniques are sufficient for basic identification, a deeper understanding of this compound, especially in complex mixtures or as part of advanced materials, requires more sophisticated characterization methods. powells.comresearchgate.net The future in this area lies in pushing the boundaries of resolution, sensitivity, and dimensionality of analytical techniques.

High-resolution mass spectrometry (HR-MS) is essential for the detailed characterization of petroleum fractions and complex environmental samples, offering the ability to distinguish between numerous hydrocarbon classes. researchgate.net Applying techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) could provide unambiguous elemental compositions for this compound and its transformation products.

Advanced spectroscopic methods will also play a key role. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques can provide detailed structural information and are crucial for distinguishing between isomers. The combination of modern instrumental techniques, including gas chromatography, mass spectrometry, and nuclear magnetic resonance, has greatly facilitated the analysis of complex hydrocarbon mixtures. astm.org For materials incorporating this compound, surface-sensitive techniques are paramount. Methods such as X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS) can provide detailed information on surface composition and molecular orientation. ucd.ieresearchgate.net Furthermore, scanning probe microscopy techniques like Atomic Force Microscopy (AFM) can resolve surface morphology at the nanoscale. researchgate.netwikipedia.org

Characterization TechniqueFuture Application for this compoundInformation Gained
FT-ICR-MS Analysis of environmental and industrial samples.Ultra-high resolution mass data for unambiguous formula determination. lyellcollection.org
2D-NMR Spectroscopy Structural elucidation of novel derivatives and isomers.Detailed connectivity and spatial relationships of atoms. astm.org
XPS / SIMS Surface analysis of thin films or functionalized materials.Elemental composition, chemical states, and molecular fragmentation at surfaces. ucd.ieresearchgate.net
AFM / STM Imaging of self-assembled monolayers or nanostructures.High-resolution topographical and electronic surface properties. researchgate.netwikipedia.org

Predictive Modeling of Environmental Behavior and Long-Term Fate

Given that this compound is a PAH, understanding its environmental behavior is critical. Future research must focus on developing robust predictive models for its long-term fate, transport, and bioaccumulation potential. nih.gov The presence of the long dodecyl chain significantly increases its lipophilicity compared to the parent phenanthrene, which will strongly influence its environmental partitioning.

Environmental fate models (EFMs) , such as fugacity-based multimedia models, are essential tools for this purpose. researchgate.netnih.gov Future work should involve parameterizing these models specifically for this compound. This requires accurate experimental data on its key physicochemical properties, including water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These models can then be used to predict whether the compound will preferentially accumulate in soil, sediment, water, or air. researchgate.netmdpi.com

Research should also focus on its persistence and degradation kinetics . pjoes.com Laboratory and field studies are needed to determine its half-life under various environmental conditions (e.g., in sunlight, water, and soil). This data is crucial for assessing long-term environmental risks. researchgate.net Modeling efforts can help predict the formation of potentially more toxic degradation products. pjoes.com Ultimately, the goal is to create a comprehensive risk profile by integrating exposure models with toxicological data. researchgate.net

Exploration of Emerging Applications in Interdisciplinary Fields

The unique molecular structure of this compound—a rigid aromatic platform combined with a flexible alkyl chain—opens up possibilities for novel applications in materials science and beyond. Future research should actively explore these interdisciplinary avenues.

In materials science , the phenanthrene core is a known chromophore, and functionalized phenanthrenes are versatile intermediates for larger PAHs and helicenes used in optics and electronics. nih.gov The dodecyl chain could be used to tune solubility in organic solvents, facilitating solution-based processing for applications in organic electronics , such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The amphiphilic nature of the molecule could also be exploited to induce self-assembly into well-ordered nanostructures, such as nanowires or thin films, with interesting electronic or photophysical properties.

Furthermore, the biological activities of many phenanthrene derivatives, including potential anticancer properties, suggest that novel derivatives of this compound could be explored in medicinal chemistry . acs.org The long alkyl chain could be used to modify properties like membrane permeability or protein binding. The efficient preparation of functionalized phenanthrenes can provide useful building blocks for constructing larger, complex polyaromatic systems for various applications. nih.gov

Q & A

Q. How can researchers ensure compliance with ethical guidelines when studying this compound’s ecological impact?

  • Methodological Answer : Adopt the Precautionary Principle in field studies to prevent ecosystem disruption. Obtain permits from environmental agencies and use non-invasive sampling (e.g., passive water samplers). Data transparency and peer review mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.